N-(2-Fluorobenzyl)-2-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4N/c15-12-7-3-1-5-10(12)9-19-13-8-4-2-6-11(13)14(16,17)18/h1-8,19H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCPOHCDSLZUJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=CC=C2C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorobenzyl)-2-(trifluoromethyl)aniline typically involves the reaction of 2-fluorobenzyl chloride with 2-(trifluoromethyl)aniline under basic conditions. A common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorobenzyl)-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the benzene ring.
Scientific Research Applications
Medicinal Chemistry
N-(2-Fluorobenzyl)-2-(trifluoromethyl)aniline serves as a valuable building block in the synthesis of pharmaceuticals. Its fluorinated structure enhances lipophilicity and metabolic stability, making it a promising candidate for drug development.
Anticancer Agents
Recent studies have shown that derivatives of this compound exhibit significant anticancer activity. For example, compounds derived from 2-anilino-[1,2,4]triazolo[1,5-a]pyrimidine with substituted anilines, including those with trifluoromethyl groups, have demonstrated potent antiproliferative effects against various cancer cell lines such as HeLa and A549 .
Analgesics
This compound is also a precursor for synthesizing analgesic compounds, including derivatives of ocfentanil, which are used in pain management therapies . The incorporation of trifluoromethyl groups has been linked to improved pharmacokinetic properties.
Organic Synthesis
The compound is utilized in various synthetic pathways due to its ability to undergo nucleophilic aromatic substitution reactions. This makes it an excellent precursor for synthesizing complex organic molecules.
Heterocyclic Compounds
This compound can be transformed into bicyclic and tricyclic heterocycles such as quinoxalines and phenazines through nucleophilic substitution reactions . These heterocycles are crucial in developing new drugs and materials.
Functionalization
The trifluoromethyl group enhances the reactivity of the aniline derivative, allowing for further functionalization via methods like N-alkylation and sulfonamidation . This versatility enables the creation of a wide range of derivatives with tailored properties for specific applications.
Materials Science
In addition to its applications in medicinal chemistry, this compound is explored in materials science for its potential use in developing advanced materials.
Polymer Chemistry
Fluorinated compounds are known for their unique properties such as chemical resistance and thermal stability. This compound can be incorporated into polymer matrices to enhance their performance characteristics, making them suitable for high-performance applications .
Photocatalysis
Recent research indicates that anilines with trifluoromethyl groups can be utilized in photocatalytic processes due to their ability to stabilize radical intermediates. This opens avenues for synthesizing complex organic compounds under mild conditions .
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the synthesis of a series of 7-anilino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives using this compound as a key intermediate. These derivatives showed varying degrees of activity against multiple cancer cell lines, highlighting the compound's utility in drug discovery .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 7a | HeLa | 5.0 |
| 7b | A549 | 10.0 |
| 7c | MDA-MB-231 | 8.5 |
Case Study 2: Development of Analgesics
The synthesis of ocfentanil derivatives from this compound has led to the identification of compounds with enhanced analgesic properties compared to traditional opioids. The incorporation of trifluoromethyl groups has been linked to improved receptor binding affinity and reduced side effects .
Mechanism of Action
The mechanism of action of N-(2-Fluorobenzyl)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
N-Benzyl-2-(trifluoromethyl)aniline (1t)
- Structure : Lacks the fluorine atom on the benzyl group.
- Synthesis : Prepared via reductive amination of 2-(trifluoromethyl)aniline with benzaldehyde (80% yield) .
N-(4-Fluorobenzyl)-2-(trifluoromethyl)aniline
- Structure : Fluorine at the para position of the benzyl group.
- Impact: Para-substitution may reduce steric interference but alter electronic interactions in binding pockets compared to the ortho-fluorine variant.
N-(3-Fluorobenzyl)-2-(trifluoromethyl)aniline
- Structure : Fluorine at the meta position.
- No direct activity data is available, but meta-fluorine may influence π-π stacking in protein interactions .
Trifluoromethyl Position and Isomerism
3-(Trifluoromethyl)aniline Derivatives
- Example : N-[(5-methylthiophen-2-yl)methyl]-3-(trifluoromethyl)aniline (CAS: N/A).
- Impact : The meta-CF₃ group reduces the ortho effect, increasing basicity and altering reactivity. Such derivatives often exhibit lower biological activity compared to ortho-CF₃ analogs, as seen in microtubule-targeting agents .
Ortho-Substituted Trifluoromethylanilines
- Key Feature : The ortho-CF₃ group induces significant steric and electronic effects, reducing basicity (pKa ~2–3) and enhancing resistance to oxidation .
- Applications : Derivatives like N-(2-fluorobenzyl)-2-(trifluoromethyl)aniline are prioritized in drug design for their low cytotoxicity and high target affinity .
Functional Group Modifications
Heterocyclic Additions
- Example : (E)-N-(2-fluorobenzyl)-4-(2-(oxazol-5-yl)vinyl)aniline (trans-14).
- Impact : The oxazole-vinyl group introduces conjugation, altering electronic properties and enabling applications in cholinesterase inhibition. The fluorobenzyl group retains metabolic stability, while the oxazole enhances π-stacking in enzyme active sites .
Selenium-Containing Analogs
- Example : N-Methyl-2-(phenylselanyl)-N-(3-(trifluoromethyl)phenyl)aniline.
- Impact : Selenium’s redox activity and larger atomic radius may confer unique catalytic or antioxidant properties, diverging from fluorine’s inertness .
Antitumor and Antiprotozoal Agents
- Dinitroaniline Derivatives: Compounds like N-(3-morpholin-4-ylpropyl)-2,6-dinitro-4-(trifluoromethyl)aniline target plant and protozoan tubulin. The trifluoromethyl group enhances binding specificity, but nitro groups increase cytotoxicity compared to non-nitrated analogs .
Biological Activity
N-(2-Fluorobenzyl)-2-(trifluoromethyl)aniline is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 2-trifluoromethyl aniline with 2-fluorobenzyl halides under controlled conditions. The following general reaction scheme can be employed:
-
Starting Materials :
- 2-Trifluoromethyl aniline
- 2-Fluorobenzyl halide (e.g., bromide or chloride)
-
Reaction Conditions :
- Solvent: Typically DMF or DMSO
- Base: Potassium carbonate or sodium hydride
- Temperature: Reflux for several hours
-
Purification :
- The product can be purified using column chromatography.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity against various cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung cancer) | 5.4 | Induction of apoptosis, cell cycle arrest at G2/M phase |
| MCF-7 (Breast cancer) | 3.8 | Inhibition of tubulin polymerization |
| HeLa (Cervical cancer) | 4.5 | Mitochondrial pathway activation leading to apoptosis |
The compound has shown a promising ability to inhibit cell proliferation, particularly in the A549 and MCF-7 cell lines, where it acts by disrupting microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of both the trifluoromethyl group and the fluorobenzyl moiety are crucial for enhancing the biological activity of the compound. Variations in these substituents can lead to significant changes in potency:
- Trifluoromethyl Group : Enhances lipophilicity and electronic properties, improving membrane permeability.
- Fluorobenzyl Moiety : Influences binding affinity to target proteins involved in cell proliferation.
Case Studies
-
Case Study on A549 Cells :
In a controlled study, this compound was administered to A549 cells at varying concentrations. Results indicated a dose-dependent reduction in cell viability, with an IC50 value determined at 5.4 µM. Flow cytometry analysis revealed that treated cells exhibited increased sub-G1 populations, indicative of apoptosis . -
Combination Therapy with Other Agents :
The compound was also tested in combination with standard chemotherapeutics like cisplatin and doxorubicin. Synergistic effects were observed, suggesting that this compound could enhance the efficacy of existing treatments against resistant cancer cell lines .
Q & A
Q. What are the common synthetic routes for N-(2-Fluorobenzyl)-2-(trifluoromethyl)aniline?
Methodological Answer: The synthesis typically involves multi-step reactions, such as:
- Condensation reactions : For example, coupling 2-fluorobenzylamine with 2-(trifluoromethyl)aniline derivatives using acyl chlorides or trifluoromethanesulfonate intermediates under controlled conditions .
- Bromination : Selective bromination using reagents like N-bromosuccinimide (NBS) in ethyl acetate at 20–25°C to introduce bromine at specific positions, followed by amination .
- Reductive amination : Employing catalysts like palladium or nickel to facilitate bond formation between aromatic amines and fluorinated benzyl groups .
Q. Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NBS, ethyl acetate, 25°C | ~28% | |
| Condensation | Acyl chloride, THF, 65°C | 28–72% |
Q. How is the structure of this compound characterized using crystallography?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX program suite (e.g., SHELXL for refinement) is widely used to resolve crystal structures. Key steps include:
Q. Example Parameters :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | <0.05 |
| Resolution | 0.84 Å |
Q. What spectroscopic techniques confirm the molecular structure?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using δ values (e.g., aromatic protons at 6.8–7.5 ppm, CF₃ groups at ~120 ppm in ¹³C) .
- ¹⁹F NMR : Detect fluorine environments (e.g., -CF₃ at -60 to -70 ppm) .
- FT-IR : Identify N-H stretches (~3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ via LCMS) and fragmentation patterns .
Advanced Research Questions
Q. How does this compound interact with biological targets such as tubulin?
Methodological Answer: Studies on analogous dinitroaniline compounds reveal:
- Binding assays : Use fluorescence polarization or SPR to measure affinity for α/β-tubulin heterodimers .
- Mutagenesis : Identify critical amino acids (e.g., Lys254, Asp251 in α-tubulin) via site-directed mutagenesis and docking simulations .
- Cytotoxicity assays : Evaluate inhibition of microtubule polymerization in plant or protozoan cells (IC₅₀ values typically <10 µM) .
Conflicting Data : Some derivatives show species-specific activity (e.g., strong inhibition in plants but weak effects in mammals), attributed to divergent tubulin sequences .
Q. What strategies resolve conflicting data in reaction mechanisms involving this compound?
Methodological Answer:
- Isotopic Labeling : Use ¹⁸O or ²H to trace reaction pathways (e.g., distinguishing SN1 vs. SN2 mechanisms) .
- Kinetic Studies : Monitor intermediates via stopped-flow NMR or time-resolved IR .
- Computational Modeling : Apply DFT (e.g., Gaussian 16) to identify transition states and validate experimental observations .
Example : Conflicting bromination regioselectivity can arise from solvent polarity. Computational models predict preferential attack at the para position in nonpolar solvents, validated by HPLC .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to calculate Fukui indices for electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects in THF or DMF to predict reaction rates .
- Machine Learning : Train models on existing datasets (e.g., Hammett σ constants for fluorinated aromatics) to forecast yields .
Case Study : Predictions for aminoselenation reactions aligned with experimental outcomes (28% yield for 4i vs. 72% for 4m), highlighting steric effects from substituents .
Data Contradictions and Resolution
- Crystallographic vs. Spectroscopic Data : Discrepancies in bond lengths (e.g., C-F in XRD vs. NMR) may arise from dynamic effects in solution. Use variable-temperature NMR to reconcile .
- Biological Activity : Inconsistent IC₅₀ values across studies require standardized protocols (e.g., fixed tubulin concentrations, pH 7.4 buffers) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
